N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Description
The compound N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide features a benzothiazole core fused with a dihydro ring system, substituted with ethyl and dimethoxy groups, and linked to a thiophene-2-carboxamide moiety via an imine bond in the Z-configuration. The Z-configuration of the imine bond likely influences molecular geometry and intermolecular interactions, such as hydrogen bonding, which are pivotal for stability and function .
Properties
IUPAC Name |
N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-4-18-10-8-11(20-2)12(21-3)9-14(10)23-16(18)17-15(19)13-6-5-7-22-13/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDXILLXOCATMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CS3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazole with thiophene-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or thiophene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazole with thiophene-2-carboxylic acid chloride under basic conditions. The reaction is conducted in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
In industrial settings, similar synthetic routes may be employed on a larger scale. Techniques such as continuous flow reactors and automated synthesis can enhance production efficiency and yield. Purification methods like recrystallization and chromatography are utilized to obtain the compound in high purity.
Scientific Research Applications
N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide has several significant applications across various scientific domains:
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules.
Biology
- Antimicrobial Properties : Research indicates potential effectiveness against various microbial strains.
Medicine
- Therapeutic Agent : Investigated for its ability to interact with biological targets, showing promise in anticancer studies.
Material Science
- Development of New Materials : Its unique structural features make it suitable for creating innovative materials with specific properties.
Similar Compounds
| Compound Name | Application Area |
|---|---|
| 1,2-Cyclohexane dicarboxylic acid diisononyl ester | Plasticizer in various applications |
| Heparinoid compounds | Anticoagulant properties |
Uniqueness
This compound stands out due to its unique structural features that confer distinct chemical reactivity and biological activity.
Example Study
A recent study investigated the compound's cytotoxic effects on human cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, suggesting further exploration into its mechanisms could lead to new therapeutic strategies.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and N-[2-(2,6-difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) () share the benzothiazole-carboxamide backbone but differ in substituents on the thiazolidinone ring. These derivatives exhibit variable synthetic yields (37–70%) and substituent-dependent bioactivities. For example, electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring may enhance metabolic stability but reduce solubility compared to the ethyl and dimethoxy substituents in the target compound .
Key Structural Comparisons:
Role of the Z-Configuration
The Z-configuration in the target compound’s imine bond is structurally analogous to (2Z)-N-(2-chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide (), where the planar arrangement facilitates hydrogen bonding (N–H⋯O and N–H⋯S interactions). This configuration may similarly stabilize the target compound’s solid-state packing and enhance intermolecular interactions .
Condensation and Cyclization Reactions
The synthesis of benzothiazole derivatives often involves condensation of thiosemicarbazides with aldehydes or ketones (). For example, 4g–4n () were synthesized via cyclocondensation in ethanol, yielding 37–70%. The target compound likely employs a similar strategy, with sodium acetate as a base to facilitate imine formation .
In contrast, N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) () was synthesized via hydrazide intermediates, highlighting the versatility of thiophene carboxamides in forming diverse heterocycles. The target compound’s synthesis may parallel this approach but with a focus on stabilizing the Z-isomer .
Purification and Characterization
Compounds like 22 () were purified using petroleum ether/ethyl acetate (PE/EtOAc), suggesting that the target compound’s lipophilicity (due to ethyl and methoxy groups) may require similar solvent systems. X-ray crystallography, as applied to (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide (), reveals bond lengths (mean σ(C–C) = 0.002 Å) and R factors (0.038) consistent with planar geometries, which may apply to the target compound .
Hydrogen Bonding and Crystal Packing
The target compound’s dimethoxy groups may participate in hydrogen bonding akin to patterns observed in 4g and 4h (). Graph set analysis () could classify these interactions as D (donor) or A (acceptor) motifs, influencing solubility and crystal stability .
Electronic Effects
Thiophene carboxamides, as in 98b (), exhibit strong electronic conjugation, which may enhance binding to biological targets like enzymes or receptors .
Biological Activity
N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant data and research findings.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazole with thiophene-2-carboxylic acid chloride under basic conditions. The reaction is generally performed in an inert atmosphere to prevent oxidation and degradation of reactants.
Antimicrobial Properties
Research indicates that compounds derived from benzothiazole structures exhibit significant antimicrobial activity. Studies have shown that derivatives similar to this compound possess potent antibacterial and antifungal properties. For example, benzothiazole derivatives have been tested against various pathogens including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Target Organisms |
|---|---|---|---|
| Compound 4d | 10.7–21.4 | 21.4–40.2 | S. aureus, E. coli |
| Compound 4p | Not specified | Not specified | Fungal strains |
| Compound 3h | Not specified | Not specified | Fungal strains |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. These interactions can lead to the inhibition of essential cellular processes such as protein synthesis or cell wall formation.
The compound's structure allows it to bind effectively to enzymes or receptors involved in these processes, potentially leading to inhibition of cell proliferation or induction of apoptosis in pathogenic organisms.
Case Studies
A study evaluating a series of benzothiazole derivatives found that the presence of electron-withdrawing groups significantly enhanced antimicrobial activity. For instance, the introduction of nitro (NO₂) groups was correlated with increased potency against both bacterial and fungal pathogens .
In another case study focusing on the structural activity relationship (SAR), researchers synthesized various benzothiazole derivatives and assessed their antimicrobial efficacy against a panel of pathogens. The results indicated that modifications to the benzothiazole core could lead to variations in biological activity, highlighting the importance of chemical structure in determining efficacy .
Q & A
Basic: What synthetic strategies are recommended for preparing this benzothiazole-thiophene hybrid compound?
Methodological Answer:
The compound’s synthesis likely involves coupling a functionalized benzothiazole scaffold with a thiophene carboxamide moiety. Key steps include:
- Cyclocondensation : Use of substituted 2-aminobenzothiazoles with thiophene carbonyl chlorides in anhydrous solvents (e.g., CH₂Cl₂) under reflux, as demonstrated for structurally related thiazole derivatives .
- Purification : Reverse-phase HPLC or recrystallization (e.g., methanol/water mixtures) to isolate the product, with yields optimized by controlling stoichiometry and reaction time .
- Stereochemical Control : The (2Z)-configuration may require specific reaction conditions (e.g., low temperature, inert atmosphere) to prevent isomerization .
Advanced: How can contradictory NMR data for similar benzothiazole derivatives be resolved?
Methodological Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from dynamic effects or impurities. Strategies include:
- 2D NMR Techniques : Employ HSQC and HMBC to assign carbon-proton correlations unambiguously, as done for tetrahydrobenzothiophene derivatives .
- HRMS Validation : Confirm molecular formula to rule out byproducts. For example, HRMS with <2 ppm mass accuracy ensures purity .
- Comparative Analysis : Cross-reference with crystallographic data (e.g., X-ray structures of analogous compounds) to validate chemical shifts .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- Multinuclear NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, ethyl group protons in the benzothiazole ring appear as quartets near δ 1.2–1.5 ppm .
- Mass Spectrometry : LC-MS for preliminary mass confirmation; HRMS for exact mass determination .
Advanced: What structural modifications enhance biological activity in benzothiazole-thiophene hybrids?
Methodological Answer:
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzothiazole ring to improve binding affinity, as seen in antimicrobial thiazole derivatives .
- Heterocycle Fusion : Explore pyrimidine or triazole ring fusion (e.g., via cyclization with iodine/triethylamine) to modulate solubility and target interactions .
- SAR Studies : Test substituted analogs (e.g., methoxy vs. ethoxy groups) in enzyme inhibition assays to identify pharmacophore requirements .
Basic: How can reaction yields be optimized during synthesis?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for cyclization steps to improve reaction rates .
- Catalysis : Add catalytic bases (e.g., triethylamine) to deprotonate intermediates and accelerate coupling reactions .
- Stepwise Purification : Employ flash chromatography (e.g., ethyl acetate/hexane gradients) to remove unreacted starting materials before final crystallization .
Advanced: How to address low solubility in biological assays for this hydrophobic compound?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
- Prodrug Design : Synthesize phosphate or glycoside derivatives to enhance aqueous solubility, as demonstrated for thiazolidinone analogs .
- Micellar Encapsulation : Formulate with non-ionic surfactants (e.g., Tween-80) for in vitro studies .
Basic: How to confirm the Z-configuration of the imine bond in the benzothiazole ring?
Methodological Answer:
- NOE Experiments : Detect spatial proximity between the ethyl group and adjacent protons to confirm the syn (Z) configuration .
- X-ray Crystallography : Resolve the crystal structure, as done for (Z)-configured thiazolo[3,2-a]pyrimidines .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for Z vs. E isomers .
Advanced: How to interpret conflicting antimicrobial activity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent inoculum size and growth media (e.g., Mueller-Hinton agar for bacteria) .
- Purity Verification : Re-test compounds with ≥95% HPLC purity to exclude false negatives from impurities .
- Mechanistic Profiling : Use time-kill assays or efflux pump inhibition studies to differentiate bactericidal vs. bacteriostatic effects .
Basic: What precautions are needed when handling hygroscopic intermediates?
Methodological Answer:
- Anhydrous Conditions : Conduct reactions under nitrogen/argon with dried solvents (e.g., CH₂Cl₂ over molecular sieves) .
- Moisture-Free Workup : Use lyophilization instead of air-drying for water-sensitive intermediates .
- Storage : Store intermediates in vacuum-sealed containers with desiccants (e.g., silica gel) .
Advanced: How to design a SAR study for this compound’s kinase inhibition potential?
Methodological Answer:
- Kinase Panel Screening : Test against a diverse kinase panel (e.g., EGFR, VEGFR) to identify targets, using ATP-binding site assays .
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide substituent modifications .
- Mutagenesis Validation : Engineer kinase mutants (e.g., T790M EGFR) to confirm binding site residues critical for inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
